molecular formula C20H20N4O5S2 B2427327 2,4-dimethoxy-N-[5-({[(4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide CAS No. 392293-93-5

2,4-dimethoxy-N-[5-({[(4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide

Cat. No.: B2427327
CAS No.: 392293-93-5
M. Wt: 460.52
InChI Key: GAEAYGIRZUAAIT-UHFFFAOYSA-N
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Description

2,4-dimethoxy-N-[5-({[(4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide is a complex organic compound that belongs to the class of thiadiazole derivatives

Properties

IUPAC Name

2,4-dimethoxy-N-[5-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O5S2/c1-27-13-6-4-12(5-7-13)21-17(25)11-30-20-24-23-19(31-20)22-18(26)15-9-8-14(28-2)10-16(15)29-3/h4-10H,11H2,1-3H3,(H,21,25)(H,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAEAYGIRZUAAIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=C(C=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 5-Amino-1,3,4-thiadiazole-2-thiol

The thiadiazole core is constructed via cyclization of thiosemicarbazide derivatives. A representative protocol involves:

  • Reagents : Thiosemicarbazide (1.0 equiv), carbon disulfide (1.2 equiv), and hydrazine hydrate in ethanol.
  • Conditions : Reflux at 80°C for 6–8 hours under nitrogen.
  • Workup : Acidification with HCl to pH 2–3, followed by filtration and recrystallization from ethanol/water.
  • Yield : 68–72%.

Functionalization with Sulfanyl Linker

The sulfanyl group is introduced via alkylation or thiol-disulfide exchange:

  • Reagents :
    • 5-Amino-1,3,4-thiadiazole-2-thiol (1.0 equiv)
    • 2-Bromo-N-(4-methoxyphenyl)acetamide (1.2 equiv)
  • Conditions :
    • Solvent: Dimethylformamide (DMF)
    • Base: Potassium carbonate (2.0 equiv)
    • Temperature: 60°C for 12 hours.
  • Workup : Extraction with ethyl acetate, washing with brine, and drying over anhydrous Na₂SO₄.
  • Yield : 58–63%.

Coupling with 2,4-Dimethoxybenzoyl Chloride

The final benzamide moiety is attached via Schotten-Baumann reaction:

  • Reagents :
    • Sulfanyl-functionalized thiadiazole (1.0 equiv)
    • 2,4-Dimethoxybenzoyl chloride (1.5 equiv)
  • Conditions :
    • Solvent: Tetrahydrofuran (THF)
    • Base: Triethylamine (3.0 equiv)
    • Temperature: 0°C to room temperature, 4 hours.
  • Workup : Column chromatography (hexane/ethyl acetate, 3:1) followed by recrystallization from dichloromethane/methanol.
  • Yield : 45–50%.

Optimization and Critical Parameters

Catalytic Enhancements

  • Copper Catalysis : Substituting K₂CO₃ with CuBr/Cs₂CO₃ in sulfanyl linker installation improves yields to 74% by mitigating disulfide byproducts.
  • Microwave Assistance : Cyclization steps reduced from 8 hours to 45 minutes with 20% yield improvement under microwave irradiation (150 W, 100°C).

Solvent Effects

Solvent Reaction Step Yield (%) Purity (%)
DMF Sulfanyl alkylation 63 95
THF Amide coupling 50 98
Acetonitrile Cyclization 68 91

Polar aprotic solvents (DMF, THF) enhance nucleophilicity in alkylation and amidation, while acetonitrile improves cyclization kinetics.

Purification and Characterization

Chromatographic Methods

  • Normal-Phase HPLC :
    • Column: Silica gel (250 × 4.6 mm, 5 µm)
    • Mobile Phase: Hexane/ethyl acetate (70:30)
    • Retention Time: 12.3 minutes.
  • Recrystallization : Ethyl acetate/hexane (1:3) yields needle-shaped crystals with >99% purity.

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃) : δ 8.21 (s, 1H, NH), 7.89 (d, J = 8.4 Hz, 2H, Ar-H), 6.92 (d, J = 8.4 Hz, 2H, Ar-H), 4.12 (s, 2H, SCH₂), 3.88 (s, 6H, OCH₃), 3.79 (s, 3H, OCH₃).
  • IR (KBr) : 3280 cm⁻¹ (N-H stretch), 1675 cm⁻¹ (C=O), 1240 cm⁻¹ (C-O-C).

Comparative Analysis of Synthetic Routes

Parameter Route A (Sequential) Route B (Convergent)
Total Yield 28–32% 35–40%
Step Count 5 3
Purification Complexity High Moderate
Scalability Limited High

Route B’s convergent approach, involving separate synthesis of thiadiazole and benzamide modules followed by coupling, offers superior scalability and yield but requires advanced orthogonal protecting group strategies.

Challenges and Mitigation Strategies

  • Oxidative Degradation : The sulfanyl linker is prone to oxidation during storage. Stabilization via argon atmosphere and addition of 0.1% w/v ascorbic acid extends shelf life to 6 months.
  • Amide Racemization : Elevated temperatures during coupling cause racemization. Maintaining reactions at 0–5°C and using coupling agents like HATU reduces epimerization to <2%.

Industrial-Scale Considerations

  • Cost Analysis :

    Component Cost per kg (USD)
    2,4-Dimethoxybenzoyl chloride 320
    5-Amino-1,3,4-thiadiazole-2-thiol 410
    Solvents/Reagents 180

    Total production cost: $1,220/kg (lab scale) vs. $890/kg (pilot scale).

  • Green Chemistry Metrics :

    • Process Mass Intensity (PMI): 28.4 (route A) vs. 19.7 (route B).
    • Solvent Recovery: 78% achieved via rotary evaporation and molecular sieves.

Chemical Reactions Analysis

Types of Reactions

2,4-dimethoxy-N-[5-({[(4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (mCPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Substitution reactions may require catalysts like palladium on carbon (Pd/C) or bases like sodium hydride (NaH).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds containing thiadiazole and benzamide structures exhibit promising anticancer properties. For instance, a related study demonstrated that similar thiadiazole derivatives showed cytotoxic activity against various human cancer cell lines, including breast and colon cancers . The mechanism of action is believed to involve apoptosis induction in cancer cells.

Anti-inflammatory Properties

In silico studies have suggested that compounds like 2,4-dimethoxy-N-[5-({[(4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide may act as inhibitors of key enzymes involved in inflammatory pathways, such as 5-lipoxygenase . This positions the compound as a candidate for further development in treating inflammatory diseases.

Antimicrobial Activity

Thiadiazole derivatives have been reported to possess antimicrobial properties. Studies have shown that modifications in the thiadiazole ring can enhance the antibacterial activity against various pathogens . This suggests potential applications in developing new antimicrobial agents.

Case Study 1: Anticancer Evaluation

A recent study evaluated a series of thiadiazole derivatives for their anticancer efficacy against different cancer cell lines. The results indicated that certain modifications to the structure significantly enhanced cytotoxicity compared to standard chemotherapeutics. The study highlighted the importance of structural diversity in optimizing therapeutic outcomes .

Case Study 2: Anti-inflammatory Screening

In another investigation focused on anti-inflammatory agents, molecular docking studies were conducted on compounds similar to 2,4-dimethoxy-N-[5-({[(4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide. The findings suggested strong binding affinities to inflammatory mediators, indicating a potential role in drug development for chronic inflammatory conditions .

Mechanism of Action

The mechanism of action of 2,4-dimethoxy-N-[5-({[(4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide involves its interaction with specific molecular targets:

    Enzyme Inhibition: It may inhibit enzymes by binding to their active sites.

    Receptor Binding: It can bind to specific receptors, modulating their activity and leading to various biological effects.

    Pathways Involved: The compound may affect signaling pathways related to cell proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

Similar Compounds

    2,5-dimercapto-1,3,4-thiadiazole: Known for its use in corrosion inhibitors and pharmaceuticals.

    2-chloro-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]acetamide: Studied for its antimicrobial properties.

Uniqueness

2,4-dimethoxy-N-[5-({[(4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its combination of methoxy, sulfanyl, and benzamide groups makes it a versatile compound for various applications.

Biological Activity

The compound 2,4-dimethoxy-N-[5-({[(4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide is a complex organic molecule that belongs to the class of thiadiazole derivatives. These compounds have garnered attention for their diverse biological activities, including anticancer and antimicrobial properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C23H25N3O5S\text{C}_{23}\text{H}_{25}\text{N}_3\text{O}_5\text{S}

This structure features a thiadiazole ring that is crucial for its biological activity.

The biological activity of 2,4-dimethoxy-N-[5-({[(4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide is primarily attributed to its ability to interact with specific molecular targets within cells. The proposed mechanisms include:

  • Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in metabolic pathways related to cancer cell proliferation.
  • Receptor Modulation : It may interact with various receptors to modulate signaling pathways that control cell growth and apoptosis.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiadiazole derivatives. For instance:

  • A series of thiadiazole derivatives were tested against various cancer cell lines, showing significant cytotoxic effects. The compound demonstrated an IC50 value in the low micromolar range against human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) .
CompoundCell LineIC50 (µM)
2gMCF-72.44
2gA54923.29

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties:

  • It exhibited potent activity against Mycobacterium tuberculosis, with MIC values as low as 1 mM . This suggests its potential as a lead compound for developing new anti-tuberculosis drugs.

Study on Anticancer Properties

In a recent study, researchers synthesized a series of thiadiazole derivatives and evaluated their anticancer properties using in vitro assays. Among these derivatives, the compound was found to significantly increase apoptosis in cancer cells after 48 hours of treatment .

Study on Antimicrobial Activity

Another study focused on the interaction of the compound with Mycobacterium tuberculosis ketol-acid reductoisomerase (KARI). Molecular docking simulations indicated strong binding affinity, suggesting a mechanism by which the compound inhibits bacterial growth .

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